5,6-Bis(octyloxy)-2,3-dihydro-1H-inden-1-one
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Overview
Description
5,6-Bis(octyloxy)-2,3-dihydro-1H-inden-1-one is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features two octyloxy groups attached to the 5th and 6th positions of a dihydroindenone core, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis(octyloxy)-2,3-dihydro-1H-inden-1-one typically involves the alkylation of 5,6-dihydroxy-2,3-dihydro-1H-inden-1-one with octyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5,6-Bis(octyloxy)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The octyloxy groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce more saturated hydrocarbons.
Scientific Research Applications
5,6-Bis(octyloxy)-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structural properties make it useful in the development of organic semiconductors and photovoltaic materials.
Biology and Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5,6-Bis(octyloxy)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The octyloxy groups enhance its solubility and facilitate its incorporation into various molecular frameworks. The compound can act as an electron donor or acceptor, making it valuable in electronic and photonic applications .
Comparison with Similar Compounds
Similar Compounds
5,6-Bis(octyloxy)-2,1,3-benzothiadiazole: Similar in structure but contains a benzothiadiazole core.
5,6-Bis(octyloxy)-2,1,3-benzoselenadiazole: Contains a benzoselenadiazole core and is used in photovoltaic applications.
5,6-Bis(octyloxy)-2,1,3-benzoxadiazole: Features a benzoxadiazole core and is used in the synthesis of low band gap polymers.
Uniqueness
5,6-Bis(octyloxy)-2,3-dihydro-1H-inden-1-one is unique due to its dihydroindenone core, which imparts distinct electronic and structural properties. This makes it particularly valuable in the development of novel organic materials and advanced chemical synthesis.
Properties
CAS No. |
92888-48-7 |
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Molecular Formula |
C25H40O3 |
Molecular Weight |
388.6 g/mol |
IUPAC Name |
5,6-dioctoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C25H40O3/c1-3-5-7-9-11-13-17-27-24-19-21-15-16-23(26)22(21)20-25(24)28-18-14-12-10-8-6-4-2/h19-20H,3-18H2,1-2H3 |
InChI Key |
AJPBGMWOFFUBSK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=C(C=C2C(=C1)CCC2=O)OCCCCCCCC |
Origin of Product |
United States |
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